molecular formula C19H19FN2O4S B5189298 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]indoline

1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]indoline

Cat. No.: B5189298
M. Wt: 390.4 g/mol
InChI Key: IVCJOPINFNEGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]indoline, also known as FIPI, is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks). PIP5Ks are enzymes that play a crucial role in the regulation of many cellular processes, including cytoskeleton organization, membrane trafficking, and signal transduction. FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c20-17-6-5-15(27(24,25)21-9-11-26-12-10-21)13-16(17)19(23)22-8-7-14-3-1-2-4-18(14)22/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCJOPINFNEGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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